5-bromo-N-[(Z)-(4-chlorophenyl)methylideneamino]pyridine-3-carboxamide
Overview
Description
5-bromo-N-[(Z)-(4-chlorophenyl)methylideneamino]pyridine-3-carboxamide is a heterocyclic aromatic compound It contains a pyridine ring substituted at position 3 by a carboxamide group, a bromine atom at position 5, and a (Z)-(4-chlorophenyl)methylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(Z)-(4-chlorophenyl)methylideneamino]pyridine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 5-bromopyridine-3-carboxylic acid.
Formation of the Amide: The carboxylic acid is converted to the corresponding amide using reagents such as thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃).
Formation of the Schiff Base: The amide is then reacted with 4-chlorobenzaldehyde under acidic conditions to form the Schiff base, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[(Z)-(4-chlorophenyl)methylideneamino]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(Z)-(4-chlorophenyl)methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact pathways and targets depend on the specific application, such as antibacterial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine-3-carboxamide: Similar structure but lacks the Schiff base.
N-(4-chlorophenyl)pyridine-3-carboxamide: Similar but without the bromine atom.
5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide: Similar but with a methyl group instead of the Schiff base.
Uniqueness
The presence of both the bromine atom and the Schiff base in 5-bromo-N-[(Z)-(4-chlorophenyl)methylideneamino]pyridine-3-carboxamide provides unique chemical properties, such as increased reactivity and the ability to form multiple types of interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-[(Z)-(4-chlorophenyl)methylideneamino]pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O/c14-11-5-10(7-16-8-11)13(19)18-17-6-9-1-3-12(15)4-2-9/h1-8H,(H,18,19)/b17-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWTUTHTTYKXSR-FMQZQXMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC(=CN=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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